molecular formula C8H6ClF3O B15052149 1-Chloro-3-methoxy-2-(trifluoromethyl)benzene

1-Chloro-3-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B15052149
M. Wt: 210.58 g/mol
InChI Key: CYJDQSMFLQQUQP-UHFFFAOYSA-N
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Description

1-Chloro-3-methoxy-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a chlorine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxy-2-(trifluoromethyl)benzene can be synthesized through several methods. Another method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used.

    Oxidation Products: Aldehydes or acids derived from the methoxy group.

    Coupling Products: Various biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

1-Chloro-3-methoxy-2-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-chloro-3-methoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, known for its electron-withdrawing properties, can influence the reactivity and binding affinity of the compound with various enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects .

Comparison with Similar Compounds

  • 1-Chloro-2-(trifluoromethyl)benzene
  • 1-Chloro-3-(trifluoromethyl)benzene
  • 1-Chloro-3-methoxy-2-(trifluoromethoxy)benzene

Uniqueness: 1-Chloro-3-methoxy-2-(trifluoromethyl)benzene stands out due to the presence of both a methoxy and a trifluoromethyl group, which impart unique electronic and steric properties.

Properties

Molecular Formula

C8H6ClF3O

Molecular Weight

210.58 g/mol

IUPAC Name

1-chloro-3-methoxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H6ClF3O/c1-13-6-4-2-3-5(9)7(6)8(10,11)12/h2-4H,1H3

InChI Key

CYJDQSMFLQQUQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C(F)(F)F

Origin of Product

United States

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